molecular formula C24H26O2Si B1610276 Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- CAS No. 196880-47-4

Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-

Cat. No.: B1610276
CAS No.: 196880-47-4
M. Wt: 374.5 g/mol
InChI Key: OFDGMIARADBGTN-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-: is a chemical compound with the molecular formula C23H24O2Si . It is a derivative of benzaldehyde, where the aldehyde group is substituted with a silyl ether group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

The primary target of 4-[[tert-butyl(diphenyl)silyl]oxymethyl]benzaldehyde is alcohols . The compound, also known as tert-Butyldiphenylsilyl (TBDPS), is a protecting group for alcohols . It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols .

Mode of Action

The compound interacts with its targets (alcohols) by forming silyl ethers . The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .

Biochemical Pathways

The compound affects the biochemical pathways involving alcohols. It allows the least hindered hydroxyl group to be protected in the presence of more hindered hydroxyls . Protection of equatorial hydroxyl groups can be achieved over axial hydroxyl groups by the use of a cationic silyl species generated by tert-butyldiphenylsilyl chloride and a halogen abstractor, silver nitrate .

Pharmacokinetics

The compound is known to be stable under various conditions . It is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl and O-tert-butyldimethylsilyl ethers . It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove isopropylidene or benzylidene acetals .

Result of Action

The result of the compound’s action is the formation of silyl ethers . The increased stability towards acidic hydrolysis and nucleophilic species allows for the TBDPS groups in a substrate to be retained while other silyl ethers are removed .

Action Environment

The action of 4-[[tert-butyl(diphenyl)silyl]oxymethyl]benzaldehyde is influenced by the environmental conditions. The compound is known for its increased stability towards acidic conditions and nucleophilic species over the other silyl ether protecting groups . This can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- typically involves the protection of the hydroxyl group of benzyl alcohol using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, and yields the silyl-protected benzyl alcohol. This intermediate can then be oxidized to the corresponding benzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is utilized in several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and silyl ethers.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs that target specific biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, lacking the silyl ether group.

    4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of the silyl ether.

    4-Methoxybenzaldehyde: Contains a methoxy group instead of the silyl ether.

Uniqueness

Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is unique due to the presence of the silyl ether group, which provides steric protection and alters the compound’s reactivity. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions that are not possible with simpler benzaldehyde derivatives.

Properties

IUPAC Name

4-[[tert-butyl(diphenyl)silyl]oxymethyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O2Si/c1-24(2,3)27(22-10-6-4-7-11-22,23-12-8-5-9-13-23)26-19-21-16-14-20(18-25)15-17-21/h4-18H,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDGMIARADBGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464937
Record name Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196880-47-4
Record name Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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